Product packaging for 9-Hydroperoxyoctadeca-10,12-dienoic acid(Cat. No.:)

9-Hydroperoxyoctadeca-10,12-dienoic acid

Cat. No.: B13386836
M. Wt: 312.4 g/mol
InChI Key: JGUNZIWGNMQSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-D-Hydroperoxylinoleic acid is a natural product found in Solanum tuberosum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O4 B13386836 9-Hydroperoxyoctadeca-10,12-dienoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

9-hydroperoxyoctadeca-10,12-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)

InChI Key

JGUNZIWGNMQSBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO

Origin of Product

United States

Overview of Hydroperoxy Fatty Acids Within Lipid Biochemistry

Hydroperoxy fatty acids are a class of molecules produced from the oxidative degradation of lipids, a process known as lipid peroxidation. wikipedia.orgnih.gov This process primarily targets polyunsaturated fatty acids (PUFAs), which are abundant components of cellular membranes. wikipedia.orgontosight.ai The formation of hydroperoxy fatty acids can occur through two main pathways: enzymatically, catalyzed by enzymes such as lipoxygenases (LOX), and non-enzymatically, through reactions with reactive oxygen species (ROS) in a free-radical-mediated chain reaction. wikipedia.orgnih.govontosight.ai

Lipid peroxidation is characterized by three distinct phases:

Initiation: A pro-oxidant, such as a hydroxyl radical, abstracts a hydrogen atom from a PUFA, creating a lipid radical. youtube.com

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This highly reactive species can then abstract a hydrogen atom from another PUFA, creating a lipid hydroperoxide (the hydroperoxy fatty acid) and a new lipid radical, thus continuing the chain reaction. wikipedia.orgyoutube.com

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. wikipedia.orgyoutube.com

Within lipid biochemistry, hydroperoxy fatty acids are significant as they are often unstable and highly reactive intermediates. ontosight.ai They can be subsequently reduced to their more stable corresponding hydroxy fatty acids or undergo decomposition to form a variety of secondary bioactive compounds, including aldehydes and ketones. nih.govontosight.ai These molecules are not merely byproducts of cellular damage; they play critical roles in various biological processes, including cell signaling, inflammation, and plant defense mechanisms. ontosight.ai However, their accumulation under conditions of oxidative stress is also linked to cellular damage and the pathogenesis of various diseases. wikipedia.orgyoutube.com

Placement of 9 Hydroperoxyoctadeca 10,12 Dienoic Acid As a Key Intermediate in Fatty Acid Metabolism Research

9-Hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE) is a specific hydroperoxy fatty acid that holds a central position as an intermediate in the metabolic pathway of linoleic acid, an essential omega-6 fatty acid. ontosight.ainih.gov Its formation is a critical step that dictates the generation of a cascade of subsequent signaling molecules. 9-HPODE is produced in various organisms, including plants, humans, and mice, highlighting its fundamental role in fatty acid metabolism. nih.gov

The biosynthesis of 9-HPODE from linoleic acid can be accomplished through several enzymatic and non-enzymatic routes:

Lipoxygenases (LOX): In plants like potato tubers, specific lipoxygenase pathways uniquely form 9-HPODE from linoleic acid. nih.gov

Cyclooxygenases (COX): The enzymes COX-1 and COX-2 can metabolize linoleic acid to produce predominantly the 9(R) stereoisomer of 9-HPODE, along with smaller quantities of the 9(S) isomer. wikipedia.org

Cytochrome P450 Enzymes: These microsomal enzymes also metabolize linoleic acid, yielding a mixture of 9(S)-HpODE and 9(R)-HpODE. wikipedia.org

Non-enzymatic Oxidation: Under conditions of oxidative stress, free-radical and singlet-oxygen-induced oxidation of linoleic acid generates racemic mixtures of 9-HPODE. wikipedia.org This non-enzymatic pathway is a major contributor to 9-HPODE production in tissues experiencing inflammation or other insults. wikipedia.org

As a key intermediate, 9-HPODE is rapidly converted into a diverse array of other bioactive lipids. nih.gov These downstream metabolites have distinct biological activities. The metabolic fate of 9-HPODE is a subject of intensive research, as these conversions represent critical control points in lipid signaling pathways.

Table 1: Major Metabolic Fates of 9-HPODE

Product Metabolic Process Key Enzymes/Reactions
9-Hydroxyoctadecadienoic acid (9-HODE) Reduction Peroxidases, Glutathione (B108866) peroxidases
9-Keto-10,12-octadecadienoic acid (9-KODE) Dehydration/Rearrangement Hydroxy-fatty-acid dehydrogenase (possible)
Epoxy and Trihydroxy Fatty Acids Further enzymatic conversion Enzymes in specific tissues (e.g., potato tuber cytosol)

| Epoxy-ketones | Heme-catalyzed degradation | Hematin |

The conversion of 9-HPODE to these various products is tissue- and cell-specific, depending on the enzymatic machinery present. For instance, in potato tubers, cytosolic enzymes can convert 9-HPODE into products such as 9-keto-10,12-octadecadienoic acid, 9,10-epoxy-11-hydroxy-12-octadecenoic acid, and various trihydroxy fatty acids. nih.gov In mammalian systems, the reduction to 9-HODE is a major pathway, and this product is a known signaling molecule that interacts with receptors like GPR132 and PPARs. wikipedia.orgnih.gov

Historical and Current Perspectives on Research into Octadecanoid Lipid Molecules

Origins from Polyunsaturated Fatty Acid Precursors, with Emphasis on Linoleic Acid

9-Hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE) is an oxygenated lipid derivative that originates from the oxidation of polyunsaturated fatty acids (PUFAs). nih.govresearchgate.net The primary precursor for the biosynthesis of 9-HPODE is linoleic acid (18:2), an essential omega-6 fatty acid characterized by an 18-carbon chain with two cis double bonds. mdpi.comresearchgate.net Linoleic acid is a prevalent fatty acid found esterified to membrane phospholipids (B1166683) and is the most abundant PUFA in human low-density lipoprotein (LDL). nih.gov The specific chemical structure of linoleic acid, containing a cis,cis-1,4-pentadiene moiety, makes it a suitable substrate for oxygenation reactions that lead to the formation of hydroperoxides. researchgate.netmdpi.com While other PUFAs can be substrates, linoleic acid is the most common starting point for the generation of 9-HPODE in various biological systems. nih.govmdpi.com This process is a critical initial step in a larger metabolic network known as the lipoxygenase (LOX) pathway, which produces a wide array of biologically active molecules called oxylipins. mdpi.comnih.gov

Lipoxygenase-Dependent Formation of this compound

The enzymatic formation of 9-HPODE is primarily catalyzed by a class of non-heme iron-containing enzymes known as lipoxygenases (LOXs). mdpi.comnih.gov These enzymes catalyze the stereo- and regio-specific incorporation of molecular oxygen into PUFAs like linoleic acid. mdpi.comresearchgate.net The reaction begins with the abstraction of a hydrogen atom from the C-11 position of linoleic acid, which is the central methylene (B1212753) group of the 1,4-pentadiene (B1346968) system. gsartor.orgnih.gov This initial step is followed by the antarafacial addition of molecular oxygen, meaning oxygen adds to the opposite face of the substrate from where the hydrogen was removed. mdpi.comnih.gov Depending on the specific lipoxygenase enzyme, the oxygen can be inserted at either the C-9 or C-13 position, resulting in the formation of 9-HPODE or its regioisomer, 13-HPODE, respectively. mdpi.comgsartor.org The formation of 9-HPODE is the hallmark of enzymes classified as 9-lipoxygenases (9-LOXs). gsartor.org

Lipoxygenases are widely distributed in plants, animals, and fungi, with various isoforms exhibiting distinct positional specificities. nih.govacs.org Plant LOXs are commonly classified as either 9-LOXs or 13-LOXs based on their primary product when reacting with linoleic acid. researchgate.netgsartor.org

In the plant kingdom, 9-LOX activity is crucial for the biosynthesis of a range of oxylipins involved in defense and development. nih.govnih.gov For instance, seed from maize (Zea mays) is a rich source of a 9-lipoxygenase that specifically oxidizes linoleic acid to 9(S)-HPODE. nih.gov Similarly, specific 9-LOX isoforms have been identified in other plants like potato and are implicated in responses to pathogens and stress. nih.govsolgenomics.net The subcellular localization of these isoforms can be diverse, with maize 9-LOXs found in the cytoplasm, plastids, and tonoplasts, suggesting that the production of different oxylipins is compartmentalized within the cell. researchgate.net

In mammalian systems, the formation of 9-HPODE can also occur enzymatically. Human umbilical vein endothelial cells, for example, convert linoleic acid into both 9-HODE and 13-HODE (the reduced form of HPODE), with 9-HODE being the more abundant product under most conditions. nih.gov While 15-lipoxygenase (ALOX15) is known to primarily produce 13-HPODE, other enzymes, including cytochrome P450s, can also generate 9-HPODE, although often as a racemic mixture. wikipedia.orgwikipedia.org

The specificity of different LOX isoforms is a key determinant of the resulting oxylipin profile in a given tissue or organism.

Organism/SystemLipoxygenase IsoformPrimary Product from Linoleic AcidReference
Maize (Zea mays)9-Lipoxygenase9(S)-HPODE nih.gov
Soybean (Glycine max)Lipoxygenase-1 (pH dependent)13(S)-HPODE (dominant at pH > 8.5), 9(S)-HPODE (increases at pH < 8.5) researchgate.net
PotatoLipoxygenaseMixture of 9(S)-HPODE and 13-HPODE solgenomics.net
Human Endothelial CellsCyclooxygenase (implicated)9-HODE (more abundant) and 13-HODE nih.gov
Human Liver MicrosomesCytochrome P450Mixture of 9-HPODE and 13-HPODE (R stereoisomer predominates) wikipedia.org

The reaction catalyzed by 9-lipoxygenase is highly stereospecific. researchgate.netmdpi.com The enzymatic process ensures that the hydroperoxy group is added to a specific face of the fatty acid backbone, resulting in a chiral product. nih.gov For the vast majority of plant 9-LOXs, the product formed from linoleic acid is specifically (9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid . nih.govresearchgate.netnih.gov

This nomenclature describes the precise three-dimensional structure of the molecule:

(9S) : The hydroperoxy group at the 9th carbon atom has the S stereochemical configuration.

(10E, 12Z) : The reaction involves a rearrangement of the double bonds to form a conjugated diene system. The double bond between carbons 10 and 11 is in the trans (E) configuration, while the double bond between carbons 12 and 13 remains in the cis (Z) configuration. nih.gov

This high degree of stereochemical control is a defining feature of enzymatic lipoxygenation, distinguishing it from non-enzymatic oxidation methods which typically yield a mix of stereoisomers. nih.govwikipedia.org

Non-Enzymatic Generation Mechanisms of this compound (e.g., Singlet Oxygen, Autoxidation)

In addition to enzymatic pathways, 9-HPODE can be formed through non-enzymatic mechanisms, primarily driven by reactive oxygen species (ROS). nih.govresearchgate.net These processes are common under conditions of oxidative stress. wikipedia.org

Autoxidation (Free-Radical Oxidation): This process involves a free-radical chain reaction. nih.gov It begins with the abstraction of a hydrogen atom from linoleic acid, forming a pentadienyl radical. nih.gov This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently abstract a hydrogen from another linoleic acid molecule to form a hydroperoxide. nih.gov Autoxidation of linoleic acid yields a mixture of hydroperoxide isomers, including both 9-HPODE and 13-HPODE. nih.govresearchgate.net Crucially, unlike the enzymatic reaction, autoxidation is not stereospecific and produces a racemic mixture, meaning it generates approximately equal amounts of the 9S and 9R stereoisomers. wikipedia.org

Singlet Oxygen Oxidation: Singlet oxygen, a high-energy state of molecular oxygen, can also react directly with the double bonds of linoleic acid in a non-radical, non-enzymatic reaction. wikipedia.orgresearchgate.net This photo-oxidation mechanism also produces a mixture of hydroperoxides. The oxidation of linoleates by singlet oxygen yields 9-HPODE, 10-HPODE, 12-HPODE, and 13-HPODE. researchgate.net Similar to autoxidation, the products formed are racemic. wikipedia.org

Comparative Analysis of Positional Hydroperoxide Isomer Biosynthesis

The primary positional isomer of 9-HPODE formed from linoleic acid is 13-hydroperoxyoctadeca-9,11-dienoic acid (13-HPODE). researchgate.netgsartor.org The ratio of 9-HPODE to 13-HPODE produced in a biological system is a critical factor that dictates the subsequent metabolic pathways and the ultimate physiological effect. This ratio is determined by several factors:

Enzyme Specificity: As discussed, the most significant factor is the specific lipoxygenase isoform present. Organisms and tissues express a variety of LOXs, some with strict 9-LOX or 13-LOX specificity, and others that produce a mixture. mdpi.comgsartor.org

Reaction Conditions (pH): The positional specificity of some lipoxygenases can be influenced by environmental conditions such as pH. For example, soybean lipoxygenase-1 predominantly forms 13-HPODE at alkaline pH (above 8.5), but as the pH decreases, the proportion of 9-HPODE increases significantly. researchgate.net

Generation Mechanism: The method of formation heavily influences the isomer profile. While specific 9-LOX and 13-LOX enzymes produce predominantly one isomer, non-enzymatic autoxidation typically results in roughly equal amounts of 9-HPODE and 13-HPODE. nih.govwikipedia.orgresearchgate.net Singlet oxygen oxidation produces a more complex mixture that includes 9-, 10-, 12-, and 13-hydroperoxides. researchgate.net

Formation PathwayKey Products from Linoleic AcidStereospecificityReference
9-Lipoxygenase (e.g., from Maize)(9S,10E,12Z)-9-HPODEHigh (S-enantiomer) nih.gov
13-Lipoxygenase (e.g., from Soybean at pH 9)(13S,9Z,11E)-13-HPODEHigh (S-enantiomer) mdpi.com
Autoxidation (Free Radical)Mixture of 9-HPODE and 13-HPODERacemic (S and R enantiomers) nih.govwikipedia.org
Singlet Oxygen OxidationMixture of 9-, 10-, 12-, and 13-HPODERacemic (S and R enantiomers) wikipedia.orgresearchgate.net
Cytochrome P450Mixture of 9-HPODE and 13-HPODERacemic, but R-enantiomer may predominate wikipedia.orgwikipedia.org

Enzymatic Transformations of this compound

The enzymatic conversion of 9-HPODE is a highly regulated process that gives rise to structurally and functionally diverse molecules. Specific enzymes, including synthases, isomerases, and lyases, catalyze distinct transformations, channeling 9-HPODE into various metabolic branches.

A significant metabolic pathway for 9-HPODE in plants, particularly in the Solanaceae family (e.g., potato and tomato), is its conversion into divinyl ether fatty acids. tandfonline.commdpi.com The primary product of this conversion is colneleic acid. tandfonline.com This transformation involves a rearrangement of the 9-hydroperoxide precursor. tandfonline.com The formation of colneleic acid from the 9-hydroperoxide of linoleic acid is a key step in the 9-LOX pathway, which is often induced in response to pathogen attack, suggesting a role for these compounds in plant defense. mdpi.comnih.govnih.gov

The enzymatic conversion of 9-HPODE to colneleic acid is catalyzed by a specific class of enzymes known as divinyl ether synthases (DES). tandfonline.com These enzymes belong to the CYP74 family of cytochrome P450s. nih.gov Plant DES are highly specific for the hydroperoxide substrate. For instance, DES enzymes in tobacco and tomato are classified as 9-DES because they exclusively recognize and convert 9-hydroperoxides of fatty acids, like 9-HPODE, while showing little to no activity with 13-hydroperoxide isomers. mdpi.comnih.gov The reaction mechanism involves the stereospecific abstraction of a hydrogen atom from the carbon adjacent to the hydroperoxide group, leading to the formation of the characteristic ether linkage. nih.gov This catalytic activity is crucial for the production of divinyl ethers, which have been shown to possess antimicrobial properties, thereby contributing to the plant's defense system against pathogens. tandfonline.comnih.gov

9-HPODE can be enzymatically isomerized into ketol fatty acids, which are characterized by the presence of both a ketone and a hydroxyl group. This conversion is catalyzed by hydroperoxide isomerase (also known as hydroperoxide dehydrase). nih.govnih.gov In corn germ, a single hydroperoxide isomerase enzyme has been shown to produce both an alpha-ketol and a gamma-ketol from 9-HPODE. nih.govresearchgate.net

Alpha-Ketol Formation : The alpha-ketol product is 10-oxo-9-hydroxy-cis-12-octadecenoic acid. nih.govresearchgate.net This compound is a direct precursor for further enzymatic oxidation in some plant tissues. nih.gov

Gamma-Ketol Formation : The gamma-ketol product formed from 9-HPODE is 10-oxo-13-hydroxy-trans-11-octadecenoic acid. nih.govresearchgate.net

The evidence suggests that the same hydroperoxide isomerase enzyme is responsible for the production of both ketol types from the 9-HPODE substrate. nih.govresearchgate.net

The hydroperoxide lyase (HPL) pathway represents another major enzymatic route for 9-HPODE metabolism. HPLs are enzymes, often belonging to the CYP74 family, that catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group. wikipedia.org The action of 9-HPL on 9-HPODE results in the formation of two smaller molecules: a C9 aldehyde and a C9 ω-oxo acid. mdpi.comresearchgate.netd-nb.info

Aldehyde Product : In germinating barley, a 9-fatty acid hydroperoxide lyase-like activity has been identified that transforms 9-HPODE into the C9 aldehyde (3Z)-nonenal, which subsequently isomerizes to the more stable 2(E)-nonenal. mdpi.comnih.gov 2(E)-nonenal is a volatile compound known for its characteristic flavor and aroma, often associated with stale beer. nih.gov

Oxo-Acid Product : The corresponding C9 fragment is 9-oxononanoic acid. d-nb.info This bifunctional molecule has been proposed as a potential precursor for the synthesis of biopolymers. d-nb.info

This cleavage reaction is a key step in the production of "green leaf volatiles" and other signaling molecules involved in plant defense and response to stress.

Enzymatic Cleavage of 9-HPODE by Hydroperoxide Lyase (HPL)
EnzymeSubstrateC9 Aldehyde ProductC9 ω-Oxo Acid Product
9-Hydroperoxide Lyase (9-HPL)9-HPODE(3Z)-nonenal / 2(E)-nonenal9-oxononanoic acid

Beyond the major pathways described above, 9-HPODE can undergo several other enzymatic modifications, leading to a wider range of oxylipins.

Reduction to Hydroxy Fatty Acids : 9-HPODE can be reduced to its corresponding stable hydroxy derivative, 9-hydroxyoctadeca-10,12-dienoic acid (9-HODE), through the action of peroxidases or reductases. This is a common metabolic fate in various biological systems, including mammalian cells. caymanchem.comwikipedia.org The resulting 9-HODE can be further metabolized by dehydrogenases to form 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE). wikipedia.org

Formation of Epoxy Alcohols : In potato tubers and other plants, enzymes with epoxyalcohol synthase (EAS) activity can convert 9-HPODE into epoxy alcohol derivatives. nih.govmdpi.com One such product identified is 9,10-epoxy-11-hydroxy-12-octadecenoic acid. nih.govmdpi.com

Formation of Trihydroxy Fatty Acids : The epoxy alcohols formed from 9-HPODE can be further metabolized. In potato tubers, 9,10,13-trihydroxy-11-octadecenoic acid and 9,12,13-trihydroxy-10-octadecenoic acid have been identified as enzymatic products derived from 9-HPODE. nih.gov This subsequent conversion may involve the action of epoxide hydrolases. nih.gov

Conversion to Divinyl Ether Fatty Acids (e.g., Colneleic Acid)

Non-Enzymatic Degradation Pathways and By-product Formation

As a chemically unstable hydroperoxide, 9-HPODE is susceptible to non-enzymatic degradation, particularly in the presence of heat or transition metals, such as iron in heme. nih.govresearchgate.net These reactions are often radical-mediated and lead to a complex mixture of by-products.

Heme-Catalyzed Degradation : In the presence of catalysts like hematin, 9-HPODE degrades into a variety of products. The reaction proceeds via an alkoxyl radical intermediate. nih.gov Identified products include 9-oxo-ODE, 9-HODE, and a pair of epoxy-ketone regioisomers: 9,10-trans-epoxy-11E-13-keto-octadecenoic acid and 9-keto-10E-12,13-trans-epoxy-octadecenoic acid. nih.gov The formation of these products in equal proportions suggests they arise from a common, pseudo-symmetrical diepoxy radical intermediate. nih.gov

Formation of Aldehydes and Dioxo-Acids : Thermal or radical-mediated decomposition of 9-HPODE can also lead to chain cleavage, producing various aldehydes such as propanedial, hexanal, and nonanal. researchgate.net Another identified breakdown product is 9,12-dioxo-10(E)-dodecenoic acid (DODE). researchgate.net

Reaction with Cellular Components : Due to its reactive nature, 9-HPODE can interact non-enzymatically with cellular components. It has been shown to induce the oxidation of intracellular glutathione (B108866) (GSH), thereby altering the cellular redox potential. medchemexpress.comnih.gov

Major Metabolic Fates of this compound (9-HPODE)
PathwayKey Enzyme(s)Primary Product(s)
Divinyl Ether SynthesisDivinyl Ether Synthase (DES)Colneleic Acid
Ketol FormationHydroperoxide IsomeraseAlpha-Ketols (e.g., 10-oxo-9-hydroxy-cis-12-octadecenoic acid) Gamma-Ketols (e.g., 10-oxo-13-hydroxy-trans-11-octadecenoic acid)
Hydroperoxide CleavageHydroperoxide Lyase (HPL)2(E)-nonenal, 9-oxononanoic acid
ReductionPeroxidases / Reductases9-hydroxyoctadeca-10,12-dienoic acid (9-HODE)
Epoxy Alcohol SynthesisEpoxyalcohol Synthase (EAS)9,10-epoxy-11-hydroxy-12-octadecenoic acid
Non-Enzymatic DegradationHeme, HeatEpoxy-ketones, 9-oxo-ODE, Aldehydes

Decomposition into α,β-Unsaturated Aldehydes (e.g., 9,12-Dioxo-10(E)-dodecenoic Acid)

The enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids results in lipid hydroperoxides, which are prone to decomposition into various products, including α,β-unsaturated aldehydes. researchgate.net this compound (9-HPODE), a primary oxidation product of linoleic acid, serves as a precursor for the formation of such aldehydes. researchgate.netresearchgate.net One notable decomposition product is 9,12-dioxo-10(E)-dodecenoic acid (DODE), an unsaturated aldehyde derived from the degradation of linoleic acid hydroperoxide. researchgate.net

The formation of DODE from 9-HPODE has been observed in lentil seeds (Lens culinaris Medik.). researchgate.netnih.gov This decomposition is part of a broader landscape of lipid peroxidation where hydroperoxides break down through multiple pathways to form these reactive aldehydes. researchgate.net While the decomposition of the related 13-hydroperoxy-octadecadienoic acid (13-HPODE) can also yield DODE, studies have confirmed that 9-HPODE is also a direct precursor. researchgate.net These α,β-unsaturated aldehydes are recognized as bifunctional electrophiles capable of covalently modifying cellular macromolecules. researchgate.net

Formation of Other Reactive Carbonyl Compounds and Hydroxy Fatty Acids

The metabolism of 9-HPODE is complex, leading to a diverse array of downstream products beyond simple aldehydes. These reactions can be catalyzed by various enzymes or occur through non-enzymatic, metal-catalyzed processes, generating other reactive carbonyl species and multiple forms of hydroxy fatty acids.

In potato tubers, the cytosolic fraction metabolizes 9-HPODE into several compounds, including:

9-keto-10,12-octadecadienoic acid (9-oxo-ODE) nih.gov

9-hydroxy-10,12-octadecadienoic acid (9-HODE) nih.gov

9,10-epoxy-11-hydroxy-12-octadecenoic acid nih.gov

9,10,13-trihydroxy-11-octadecenoic acid nih.gov

9,12,13-trihydroxy-10-octadecenoic acid nih.gov

Heme-initiated decomposition of 9-HPODE creates alkoxyl radicals that propagate a complex series of reactions, yielding hydroxy, keto, epoxy, and aldehydic products. tandfonline.comtandfonline.comnih.gov Specifically, the hematin-catalyzed degradation of 9-HPODE has been shown to produce two regio-isomeric epoxy-allylic ketones in equal proportions: 9,10-trans-epoxy-11E-13-keto-octadecenoic acid and 9-keto-10E-12,13-trans-epoxy-octadecenoic acid. tandfonline.comtandfonline.comnih.gov The formation of these two products in equal amounts suggests they arise from a common, pseudo-symmetrical diepoxy radical intermediate. tandfonline.comtandfonline.comnih.gov This intermediate is considered a viable step in the peroxidation of homo-conjugated dienes in general. tandfonline.comtandfonline.com

The reduction of the hydroperoxide group of 9-HPODE leads to the formation of its corresponding hydroxy derivative, 9-HODE. wikipedia.orggsartor.org This conversion is a common metabolic fate for lipid hydroperoxides. nih.gov Further oxidation of 9-HODE can yield 9-oxo-ODE. wikipedia.org

Metabolites Derived from this compound
Metabolite ClassSpecific CompoundFormation Context/Catalyst
α,β-Unsaturated Aldehyde9,12-Dioxo-10(E)-dodecenoic Acid (DODE)Decomposition in lentil seeds
Keto Fatty Acid9-keto-10,12-octadecadienoic acid (9-oxo-ODE)Enzymatic reaction in potato tuber cytosol; Heme-catalyzed degradation
Hydroxy Fatty Acid9-hydroxy-10,12-octadecadienoic acid (9-HODE)Enzymatic reaction in potato tuber cytosol; Reduction of the hydroperoxide
Epoxy-Keto Fatty Acids9,10-trans-epoxy-11E-13-keto-octadecenoic acidHeme-initiated decomposition
9-keto-10E-12,13-trans-epoxy-octadecenoic acid
Epoxy-Hydroxy Fatty Acid9,10-epoxy-11-hydroxy-12-octadecenoic acidEnzymatic reaction in potato tuber cytosol
Trihydroxy Fatty Acids9,10,13-trihydroxy-11-octadecenoic acid
9,12,13-trihydroxy-10-octadecenoic acid

Interplay of this compound Metabolism with Broader Lipid Signaling Networks

The metabolites of 9-HPODE are not merely metabolic end-products but are bioactive lipids that can modulate and participate in broader signaling networks. mdpi.com These lipid messengers are typically synthesized on demand and their levels are tightly controlled by metabolic enzymes, allowing them to influence a wide range of physiological and pathological processes. mdpi.com

The oxidized linoleic acid metabolites (OXLAMs), which include 9-HODE and its ketone derivative 9-oxo-ODE, have been implicated as signaling molecules. wikipedia.org For instance, OXLAMs are suggested to work collectively in signaling for pain perception. wikipedia.org The production of 9-HODE and its counterpart 13-HODE in human umbilical vein endothelial cells can influence other signaling pathways within these cells. nih.gov When added to endothelial cultures, 9-HODE or 13-HODE leads to reduced production of prostaglandin (B15479496) I2, a key signaling molecule in vascular function. nih.gov This demonstrates a direct cross-talk between the metabolic products of linoleic acid and the eicosanoid signaling pathways derived from arachidonic acid.

Furthermore, the metabolism of 9-HPODE is interconnected with signaling pathways that respond to cellular stress. The balance between the formation of 9-HPODE and its reduction to 9-HODE by enzymes like glutathione peroxidase 4 (GPx4) can directly alter the cytosolic glutathione redox potential, a critical aspect of cellular redox signaling. nih.gov The activation of peroxisome proliferator-activated receptors (PPARs) is another key area of interplay. Both oxidized and unoxidized forms of linoleic acid, including metabolites like 13-HODE, can activate PPARs, which in turn regulate genes involved in lipid metabolism, cell differentiation, and inflammation. mdpi.com This suggests that 9-HPODE-derived metabolites likely participate in this signaling axis, influencing gene expression and cellular energy homeostasis. mdpi.com The complex network of interactions between different classes of bioactive lipids and their shared metabolic enzymes highlights the integrated nature of lipid signaling in cellular communication. mdpi.com

Biological Roles and Signaling Functions of 9 Hydroperoxyoctadeca 10,12 Dienoic Acid and Its Metabolites

Function as a Marker and Mediator in Oxidative Stress Response

9-Hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE) is a primary product of linoleic acid peroxidation, a process that can be initiated by both enzymatic and non-enzymatic free radical-mediated reactions. nih.gov Its presence in biological systems is a well-established marker for lipid peroxidation and oxidative stress. Under conditions of oxidative stress, the non-enzymatic oxidation of linoleic acid leads to the formation of racemic mixtures of 9-HPODE. wikipedia.org

Beyond its role as a marker, 9-HPODE actively mediates cellular responses to oxidative stress. A key mechanism through which it exerts this function is by inducing the oxidation of intracellular glutathione (B108866) (GSH). medchemexpress.com Studies have shown that exposure of cells to 9-HPODE leads to a rapid and dose-dependent increase in GSH oxidation. nih.gov This effect is specific to the hydroperoxide functional group, as its reduced form, 9-hydroxyoctadeca-10,12-dienoic acid (9-HODE), does not elicit the same response. nih.gov The oxidation of GSH is a critical event in the cellular oxidative stress response, and 9-HPODE's ability to trigger this highlights its role as a direct mediator in these pathways. This process is mediated by glutathione peroxidase 4 (GPx4). nih.gov

Involvement in Fundamental Lipid Peroxidation Processes within Biological Systems

9-HPODE is intrinsically linked to the fundamental processes of lipid peroxidation in biological systems. As a primary hydroperoxide formed from the abundant polyunsaturated fatty acid linoleic acid, it represents a key initial step in the cascade of lipid oxidation. nih.gov This process can be initiated by reactive oxygen species (ROS) and is a self-propagating chain reaction that can lead to cellular damage.

This compound as a Research Model for Understanding Lipid Peroxidation Mechanisms

Due to its central role as a primary oxidation product, 9-HPODE is frequently utilized as a model compound in research aimed at understanding the mechanisms of lipid peroxidation. researchgate.net Emulsions of linoleic acid, which readily oxidize to form 9-HPODE and its isomer 13-HPODE, serve as effective model systems for studying the physicochemical aspects of lipid peroxidation. researchgate.net The degradation of 9-HPODE, catalyzed by agents such as heme, has been extensively studied to gain insights into the complex series of reactions that produce various secondary oxidation products, including hydroxy, keto, epoxy, and aldehydic compounds. tandfonline.com These studies are crucial for understanding the downstream consequences of lipid peroxidation in both physiological and pathological contexts.

Contributions to Cellular Signaling Pathways and Metabolic Regulation

The metabolites of 9-HPODE, particularly 9-HODE, are recognized as important signaling molecules that contribute to the regulation of various cellular pathways and metabolic processes. nih.govbham.ac.uk These molecules can modulate cellular functions by interacting with specific receptors and influencing gene expression.

Key Signaling Roles of 9-HPODE Metabolites:

MetaboliteReceptor/PathwayCellular Effect
9-HODEGPR132Pro-inflammatory actions, potential block in cell cycle progression. nih.gov
13-HODEPPAR-γProtective mechanisms in early atherosclerosis, increased clearance of lipids. nih.gov
9-HODEJNK pathwayActivation of dFOXO, potentially leading to insulin (B600854) resistance. bham.ac.uk

Research has demonstrated that 9-HODE can exert pro-inflammatory effects, in some contexts mediated through the G protein-coupled receptor GPR132. nih.gov In contrast, its isomer, 13-HODE, can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is involved in protective mechanisms during the early stages of atherosclerosis. nih.gov Furthermore, elevated levels of 9-HODE have been shown to activate the JNK signaling pathway, which can lead to the activation of the transcription factor dFOXO and potentially contribute to insulin resistance. bham.ac.uk These findings underscore the significant role of 9-HPODE-derived metabolites in modulating cellular signaling and metabolic regulation, with implications for inflammatory diseases and metabolic disorders.

Role in Plant Stress Responses and Defense Mechanisms

In the plant kingdom, 9-HPODE is a key player in the response to various biotic and abiotic stresses. It is a central component of the oxylipin signaling pathway, which is crucial for plant defense. frontiersin.orgresearchgate.net The enzymatic production of 9-HPODE is catalyzed by 9-lipoxygenases (9-LOXs). researchgate.net

Phyto-oxylipin Mediated Plant Immunity (e.g., against Pathogens, Herbivory)

Phyto-oxylipins, including 9-HPODE and its derivatives, are integral to plant immunity against a range of pathogens and herbivores. frontiersin.orgresearchgate.net These compounds can act as antimicrobial agents and signaling molecules that trigger defense responses. medchemexpress.comcaymanchem.com For instance, in the interaction between soybean and the oomycete pathogen Phytophthora sojae, tolerant soybean cultivars exhibit a significant increase in 9-HPODE levels upon infection, in contrast to susceptible cultivars. frontiersin.orgnih.gov This suggests a direct role for 9-HPODE in mediating tolerance to this pathogen. Some 9-LOX-derived oxylipins have been shown to induce a hypersensitive response, a form of programmed cell death that helps to limit the spread of pathogens. frontiersin.org

Modulation and Cross-Talk with Jasmonate Signaling Pathways

The 9-lipoxygenase pathway, which generates 9-HPODE, engages in complex cross-talk with the well-characterized jasmonate (JA) signaling pathway, another critical arm of plant defense. nih.gov Jasmonates are derived from the 13-lipoxygenase pathway. Evidence suggests that these two pathways can act antagonistically. For example, in maize, resistance to the fungal pathogen Fusarium graminearum is associated with higher levels of 9-oxylipins and lower levels of jasmonates. nih.gov Conversely, a mutant deficient in a 9-LOX gene showed increased susceptibility and higher levels of jasmonates upon infection. nih.gov This antagonistic relationship indicates a sophisticated regulatory network where the balance between the 9-LOX and 13-LOX pathways fine-tunes the plant's defense response to specific threats. While jasmonic acid and its derivatives are well-established signaling molecules, there is growing evidence that 9-LOX-derived oxylipins can regulate defense responses through a JA-independent signaling cascade. researchgate.net

Specificity and Impact of 9-LOX-Dependent Pathways in Plant Defense

The 9-lipoxygenase (9-LOX) pathway, which generates this compound (9-HPODE) from linoleic acid, is a crucial component of the plant's defense arsenal against a wide array of pathogens and pests. nih.govcore.ac.uk The specificity of this pathway is multifaceted, involving the localized expression of 9-LOX genes, the generation of a distinct profile of bioactive oxylipins, and intricate crosstalk with other defense signaling networks. nih.govfrontiersin.org The impact of activating these pathways is significant, ranging from direct antimicrobial action to the orchestration of systemic defense responses.

Genetic studies have been instrumental in dissecting the specific roles of 9-LOX-dependent pathways. In Arabidopsis thaliana, the overexpression of the pepper 9-LOX gene, CaLOX1, conferred enhanced resistance to pathogens such as Pseudomonas syringae, Alternaria brassicicola, and Hyaloperonospora arabidopsidis. nih.gov This resistance is often linked to the hypersensitive response (HR), a form of programmed cell death that restricts pathogen growth at the site of infection. researchgate.net The 9-LOX pathway is a key operator in the lipid peroxidation processes that accompany the HR. core.ac.ukresearchgate.net For instance, in tobacco and potato, 9-LOX-dependent lipid peroxidation is critical for the HR induced by pathogen-derived elicitors. researchgate.net

The impact of the 9-LOX pathway extends beyond localized cell death. It plays a significant role in reinforcing the plant's physical barriers. Research has shown a sequential action of 9-LOX and brassinosteroid signaling in activating cell wall-based defenses, such as the deposition of callose, which helps to prevent pathogen ingress. researchgate.net Furthermore, the 9-LOX pathway cooperates with other oxylipin pathways, like the α-dioxygenase (α-DOX) pathway, to trigger systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity throughout the plant. researchgate.net

However, the role of the 9-LOX pathway is not universally straightforward and can exhibit a high degree of specificity depending on the plant-pathogen interaction. While it often enhances resistance, in some cases, 9-LOX activity can facilitate susceptibility. For example, in Arabidopsis, 9-LOX function is required to facilitate infection by the fungal pathogen Fusarium graminearum. nih.govunt.edu This is thought to occur because the pathogen manipulates the 9-LOX pathway to suppress salicylic acid-mediated defense responses. nih.govunt.edu Similarly, 9-LOXs in Arabidopsis can also facilitate infestation by the green peach aphid (Myzus persicae). unt.edu These findings underscore the complexity of 9-LOX-dependent signaling, which can be co-opted by adapted pathogens to their advantage.

The metabolites derived from 9-HPODE, including 9-hydroxyoctadecadienoic acid (9-HODE) and 9-ketooctadecadienoic acid (9-KODE), are key signaling molecules that mediate these diverse defense responses. researchgate.net They can act as signals to regulate gene expression related to both development and defense, suggesting a mechanistic link between these two fundamental plant processes. escholarship.orgwur.nl

Table 1: Impact of 9-LOX-Dependent Pathways on Plant-Pathogen Interactions

Plant SpeciesPathogen/PestKey 9-LOX Gene/ProductObserved Impact on DefenseReference
Arabidopsis thaliana (expressing pepper CaLOX1)Pseudomonas syringaeCaLOX1Enhanced resistance nih.gov
Arabidopsis thaliana (expressing pepper CaLOX1)Alternaria brassicicolaCaLOX1Increased resistance nih.gov
Tobacco (Nicotiana tabacum)Cryptogein (elicitor from Phytophthora cryptogea)9-LOX pathwayCrucial for hypersensitive response (HR) and cell death researchgate.net
Potato (Solanum tuberosum)Phytophthora infestans9-LOX pathwayInvolved in HR-associated lipid peroxidation researchgate.net
Arabidopsis thalianaFusarium graminearumLOX1, LOX5Promotes susceptibility by suppressing SA-mediated defense nih.govunt.edu
Arabidopsis thalianaMyzus persicae (Green Peach Aphid)LOX5Facilitates insect infestation unt.edu

Broader Significance in Lipidomics and Metabolomics Research

This compound (9-HPODE) and its related metabolites hold significant importance in the broader fields of lipidomics and metabolomics, serving as key biomarkers and subjects of analytical methodology development. Lipidomics, the large-scale study of lipids, and metabolomics, the study of small molecule metabolites, rely on the accurate detection and quantification of molecules like 9-HPODE to understand complex biological processes. nih.gov

The presence of 9-HPODE is a direct indicator of lipid peroxidation, a process central to oxidative stress. nih.govmdpi.com Consequently, its detection and quantification are crucial in studies investigating cellular damage, aging, and various pathological conditions in both plants and animals. mdpi.comnih.gov In metabolomics studies, 9-HPODE and its more stable reduced form, 9-hydroxyoctadecadienoic acid (9-HODE), are frequently targeted as biomarkers of oxidative stress. nih.gov For example, metabolomics approaches have been used to measure plasma levels of 9-HODE to assess oxidative stress following intense physical exercise in humans. nih.gov

The inherent instability of hydroperoxides presents analytical challenges, which has driven innovation in mass spectrometry (MS) techniques. researchgate.netmdpi.com The development of sensitive and specific liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods is a significant area of research. researchgate.nettandfonline.commnsu.edu These methods often involve chemical derivatization to stabilize the hydroperoxide group or analyze the more stable hydroxy derivatives, enabling precise quantification from complex biological matrices. nih.govwur.nl The study of oxidized linoleic acid metabolites (OXLAMs), a class that includes 9-HPODE and its derivatives, is a prominent focus in lipidomics, with research exploring their roles in signaling pathways related to inflammation and cellular proliferation. nih.govnih.gov

In plant science, metabolomic profiling of 9-LOX-derived oxylipins is essential for understanding plant responses to the environment. frontiersin.orgnih.gov These studies have revealed the antagonistic and synergistic interactions between the 9-LOX and 13-LOX pathways, the latter of which leads to the synthesis of jasmonic acid. frontiersin.orgresearchgate.net Untargeted and targeted lipidomic approaches are used to map these complex signaling networks, providing a systems-level view of how plants orchestrate defense and development. nih.gov The identification of specific OXLAMs in different tissues and under various stress conditions helps to elucidate their specific functions and regulatory mechanisms. researchgate.net

Table 2: Significance of 9-HPODE and its Metabolites in Lipidomics and Metabolomics

Research AreaSignificance of 9-HPODE/MetabolitesKey Methodologies/FindingsReference
Biomarker DiscoveryServes as a key biomarker for lipid peroxidation and oxidative stress.Metabolomics studies link elevated 9-HODE (from 9-HPODE) to oxidative stress in various physiological and pathological states. nih.govnih.gov
Analytical ChemistryDrives development of advanced mass spectrometry techniques for analyzing unstable lipid hydroperoxides.Development of stable isotope-dilution LC-MS/MS and GC-MS methods for accurate quantification in biological samples. nih.govresearchgate.netwur.nl
Food Science & QualityActs as an indicator of lipid oxidation, affecting food quality, shelf-life, and safety.Quantification of 9-HPODE and 13-HPODE isomers serves as a marker for thermal treatment and storage of vegetable oils. researchgate.netnih.gov
Plant MetabolomicsCentral to understanding the plant oxylipin metabolome and its role in defense and development.Lipidomic profiling reveals antagonistic regulation between the 9-oxylipin and jasmonic acid pathways. frontiersin.orgnih.gov
Human Health & DiseaseImplicated in signaling pathways related to inflammation, apoptosis, and vascular function.Studies on OXLAMs show their accumulation can provoke inflammation and that their levels are modulated by diet. nih.govmdpi.com

Advanced Analytical Methodologies for the Characterization and Quantification of 9 Hydroperoxyoctadeca 10,12 Dienoic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 9-HPODE, providing confirmation of its molecular formula, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for the complete structural assignment of 9-HPODE. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are essential for resolving complex overlapping signals and establishing specific atomic connections.

2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy) : This technique is used to identify proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For 9-HPODE, a DQF-COSY spectrum would reveal correlations between adjacent protons along the fatty acid chain, allowing for the sequential assignment of the proton signals from one end of the molecule to the other. nih.govhuji.ac.il The cross-peaks in the spectrum confirm the connectivity of the aliphatic chain and the protons within the conjugated diene system.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment is crucial for assigning the ¹³C chemical shifts based on the previously assigned ¹H spectrum. Each cross-peak in an HSQC spectrum represents a direct C-H bond, simplifying the carbon spectrum and confirming assignments.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is vital for piecing together the complete carbon skeleton by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. nih.gov It is particularly useful for identifying quaternary carbons (which have no attached protons and are therefore invisible in HSQC) and for confirming the position of functional groups. For 9-HPODE, HMBC correlations between the protons on C8 and C11 to the hydroperoxy-bearing C9, and from the proton on C9 to carbons C8, C10, and C11, would definitively establish the location of the hydroperoxide group. researchgate.net The application of HMBC has been successfully demonstrated for the identification and quantification of complex hydroperoxide isomers of linoleate methyl esters in solution without requiring their isolation. nih.gov

HSQC-TOCSY (HSQC-Total Correlation Spectroscopy) : This experiment combines the features of HSQC and TOCSY. It produces a 2D map showing correlations from a proton to all other protons within its spin system, displayed on the carbon chemical shift axis of the directly bonded carbon. This can help to resolve overlapping proton systems by separating them based on the chemical shift of their attached carbons.

Table 1: Expected Key NMR Correlations for Structural Elucidation of 9-HPODE
NMR ExperimentCorrelating NucleiKey Information Provided for 9-HPODE Structure
DQF-COSY¹H ↔ ¹HShows J-coupling between adjacent protons (e.g., H8↔H9, H9↔H10, H10↔H11, H11↔H12), confirming the backbone connectivity.
¹H-¹³C HSQC¹H → ¹³C (1-bond)Assigns each carbon signal based on its attached proton (e.g., cross-peak between H9 and C9).
¹H-¹³C HMBC¹H → ¹³C (2-4 bonds)Confirms position of hydroperoxide group via correlations from H8 and H11 to C9 and C10, and from H9 to C8, C10, and C11. nih.gov Establishes connectivity across the conjugated system.

Mass spectrometry is a cornerstone for the analysis of 9-HPODE, providing essential information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of 9-HPODE (C₁₈H₃₂O₄). mzcloud.org This is a critical first step in identification, as it can distinguish 9-HPODE from compounds with the same nominal mass but different atomic compositions. Techniques like Quadrupole Time-of-Flight (Q-TOF) MS can be used for this purpose. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) : EI-MS is a "hard" ionization technique that causes extensive fragmentation of the analyte. While this can make it difficult to observe the molecular ion of a labile compound like 9-HPODE, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which is invaluable for structural confirmation, especially when analyzing more stable derivatives. gsartor.org

The mass fragmentation pattern is key to distinguishing between positional isomers, such as 9-HPODE and 13-HPODE. Upon ionization, the molecule breaks at predictable locations. For 9-HPODE, characteristic fragments arise from cleavage on either side of the hydroperoxy group and around the conjugated diene system. For instance, in the analysis of the corresponding reduced and derivatized form (9-hydroxyoctadeca-10,12-dienoic acid methyl ester), characteristic cleavage occurs alpha to the hydroxyl group, yielding distinct fragment ions that pinpoint the position of the original hydroperoxide. The fragmentation pattern for the 9-isomer is different from that of the 13-isomer, allowing for their unambiguous differentiation. researchgate.net

Table 2: Characteristic Mass Fragments for Differentiating 9- and 13-HPODE Isomers (as TMS-derivatized methyl esters)
IsomerKey Fragmentation PathwayCharacteristic Fragment Ion (m/z)
9-HPODE derivativeCleavage between C9-C10225
13-HPODE derivativeCleavage between C13-C14311
Note: m/z values are based on analysis of the trimethylsilyl (TMS) ether methyl ester derivatives of the corresponding hydroxy (HODE) forms. gsartor.org

Mass Spectrometry (MS) Approaches, Including High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EI-MS)

Chromatographic Separation Methods for Isolation and Analysis

Due to the complexity of biological samples and the presence of multiple isomers, chromatographic separation prior to detection is almost always necessary.

Gas chromatography-mass spectrometry (GC-MS) is a high-resolution separation and detection technique that has been widely used for the analysis of fatty acid oxidation products. mnsu.edu However, due to the low volatility and thermal instability of 9-HPODE, a chemical derivatization step is required to make it suitable for GC analysis. researchgate.net This process converts the polar carboxyl and hydroperoxyl functional groups into more volatile and stable analogues. researchgate.net

Trimethylsilyl (TMS) Derivatization : Silylation is a common derivatization method where active hydrogens in the molecule (from the carboxylic acid and hydroperoxide groups) are replaced by a trimethylsilyl group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. sigmaaldrich.com This reaction significantly increases the volatility and thermal stability of 9-HPODE, allowing it to be analyzed by GC-MS. gcms.cz The resulting TMS derivatives produce characteristic mass spectra that aid in structural identification. nist.gov

Pentafluorobenzyl (PFB) Derivatization : PFB derivatization is another effective strategy, particularly for enhancing sensitivity in negative ion chemical ionization (NICI) MS. nih.gov The carboxylic acid group of 9-HPODE can be converted to a PFB ester using pentafluorobenzyl bromide (PFB-Br). rsc.orgmdpi.com While PFB oximes are specifically used for derivatizing aldehydes and ketones, the formation of PFB esters is highly effective for compounds with carboxylic acids, yielding derivatives with excellent chromatographic properties and high electron-capturing ability, leading to very low detection limits. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a preferred method for the analysis of 9-HPODE and other oxidized lipids in the context of metabolomics. lcms.cz A key advantage of LC-MS is its ability to analyze many thermally labile and polar compounds in their native form, often without the need for derivatization. nih.gov

In metabolomics studies, LC-MS is used to obtain a comprehensive profile of a large number of metabolites in a biological sample simultaneously. nih.gov This approach allows researchers to study perturbations in metabolic pathways. For example, LC-MS has been used to measure changes in plasma levels of 9-HPODE's reduced form, 9-HODE, in response to physical exercise, providing insights into exercise-induced oxidative stress. researchgate.net The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) provides both the separation of isomers and the accurate mass measurements needed for confident identification and quantification within complex biological extracts. nih.gov

Targeted Lipidomics Approaches for Precise Quantification in Biological Samples

Targeted lipidomics has emerged as a powerful strategy for the accurate and sensitive quantification of specific lipid molecules, such as 9-Hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE), within complex biological matrices. inomixo.comlcms.cz This hypothesis-driven approach focuses on a predetermined set of lipids, allowing for the development of highly optimized analytical methods for their precise measurement. inomixo.comlcms.cz The primary analytical platform for targeted lipidomics of 9-HPODE is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. researchgate.netmdpi.com

A typical targeted lipidomics workflow for 9-HPODE analysis involves several key steps. Initially, lipids are extracted from biological samples like plasma, serum, or tissues using methods such as a modified Bligh-Dyer extraction or solid-phase extraction (SPE). researchgate.netcolumbia.edu To ensure accurate quantification, internal standards, often isotopically labeled versions of the analyte, are spiked into the sample prior to extraction. columbia.edu

Following extraction, the lipid extract is subjected to chromatographic separation, most commonly using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. researchgate.netlipidmaps.org The separation is crucial for resolving 9-HPODE from other isomeric and isobaric lipid species, which can interfere with accurate quantification.

The separated analytes are then introduced into a tandem mass spectrometer, typically a triple quadrupole (QqQ) instrument, operating in multiple reaction monitoring (MRM) mode. mdpi.comcolumbia.edu In MRM, the first quadrupole selects the precursor ion of 9-HPODE (m/z 311.2 for the [M-H]⁻ ion), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selectively monitors for specific product ions characteristic of 9-HPODE. lipidmaps.org This high degree of specificity allows for confident identification and quantification even at low concentrations in complex biological samples. For instance, a specific product ion at m/z 171 can be used to quantify 9-HODE, the reduced form of 9-HPODE, distinguishing it from its isomer 13-HODE, which generates a product ion at m/z 195. lipidmaps.org

Method validation is a critical aspect of targeted lipidomics to ensure the reliability of the quantitative data. This includes the determination of the limit of detection (LOD) and limit of quantitation (LOQ), assessment of linearity by generating calibration curves, and evaluation of accuracy and precision. researchgate.netmdpi.com The LOD for oxidized fatty acids can be in the low picogram range, with LOQs in the sub-nanogram per milliliter range, demonstrating the high sensitivity of these methods. lipidmaps.org

Table 1: Exemplary LC-MS/MS Parameters for the Targeted Analysis of 9-HPODE and Related Compounds

ParameterDescription
Sample Preparation Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (e.g., modified Bligh-Dyer) researchgate.netcolumbia.edu
Chromatography Reverse-Phase HPLC with C18 column (e.g., 2.1 x 250mm, 5 µm particle size) lipidmaps.org
Mobile Phase Gradient elution with solvents such as water with 0.2% acetic acid (Solvent A) and methanol with 0.2% acetic acid (Solvent B) lipidmaps.org
Ionization Mode Negative Electrospray Ionization (ESI-) mdpi.com
Mass Spectrometry Triple Quadrupole (QqQ) Mass Spectrometer columbia.edu
Acquisition Mode Multiple Reaction Monitoring (MRM) mdpi.com
Precursor Ion [M-H]⁻ m/z 311.2 (for HPODE)
Product Ions (for HODE isomers) m/z 171 (for 9-HODE), m/z 195 (for 13-HODE) lipidmaps.org

Methodologies for the Analysis of Stereoisomers and Geometric Isomers

The biological activity of 9-HPODE can be highly dependent on its stereochemistry, necessitating analytical methods that can differentiate between its various stereoisomers and geometric isomers. nih.gov 9-HPODE contains a chiral center at the C-9 position, leading to the existence of two enantiomers: 9(S)-HPODE and 9(R)-HPODE. Furthermore, the conjugated diene system can exist in different geometric configurations, primarily (10E,12Z) and (10E,12E). researchgate.net

Chiral Chromatography is the cornerstone for the separation of 9-HPODE enantiomers. aocs.orgntu.edu.sgchromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation. ntu.edu.sg High-performance liquid chromatography (HPLC) with a chiral column is the most common approach. aocs.orgchromatographyonline.com For instance, the enantiomeric forms of 9-hydroxyoctadecadienoic acid (9-HODE), the reduced and more stable analogue of 9-HPODE, can be completely resolved using a chiral column with a mobile phase of hexane and a small percentage of isopropanol. aocs.org In such separations, the S-enantiomers often elute before the R-enantiomers. aocs.org

The coupling of chiral LC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of 9-HPODE enantiomers in biological samples. nih.gov Reversed-phase chiral stationary phases are particularly advantageous as they are compatible with mobile phases used in electrospray ionization MS. nih.gov

Separation of Geometric Isomers is typically achieved using normal-phase (NP) HPLC. tandfonline.com The different spatial arrangements of the double bonds in the geometric isomers lead to differences in their polarity, which allows for their separation on a polar stationary phase like silica. For example, the (10E,12Z) and (10E,12E) isomers of 9-HODE can be resolved using NP-HPLC. researchgate.netgsartor.org

A comprehensive analysis of 9-HPODE isomers often requires a combination of chromatographic techniques. A reversed-phase CSP-LC-MS/MS method allows for the simultaneous separation and quantification of both cis/trans and enantiomeric isomers. nih.gov In some methods, post-column addition of sodium ions can enhance the fragmentation of HPODE isomers, leading to more selective and sensitive MS/MS analysis. nih.gov For example, for 9-HPODE isomers (9-10E,12Z-HPODE and 9-10E,12E-HPODE), a selected reaction monitoring (SRM) transition of m/z 335.2 > 195.1 (as the sodium adduct [M+Na]⁺) can be utilized. nih.gov

Table 2: Chromatographic Approaches for the Separation of 9-HPODE Isomers

Isomer TypeAnalytical TechniqueStationary PhaseTypical Mobile Phase
Enantiomers (e.g., 9(S)-HPODE vs. 9(R)-HPODE)Chiral HPLC aocs.orgchromatographyonline.comChiral Stationary Phase (CSP) ntu.edu.sgHexane/Isopropanol aocs.org
Geometric Isomers (e.g., 10E,12Z vs. 10E,12E)Normal-Phase (NP) HPLC tandfonline.comSilica Gel gsartor.orgHexane/Isopropanol/Acetic Acid gsartor.org
Combined Isomer Analysis Reversed-Phase CSP-LC-MS/MS nih.govChiral Stationary Phase (e.g., CHIRALPAK IB N-3) nih.govMethanol/Water/Formic Acid nih.gov

The development and application of these advanced analytical methodologies are crucial for elucidating the specific roles of individual 9-HPODE isomers in various physiological and pathological processes. The ability to accurately quantify these distinct molecules in biological systems provides valuable insights into the mechanisms of lipid peroxidation and its biological consequences.

Future Research Directions and Unexplored Avenues in 9 Hydroperoxyoctadeca 10,12 Dienoic Acid Research

The field of lipidomics continues to uncover the multifaceted roles of oxidized fatty acids in biological systems. Among these, 9-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE) stands out as a pivotal intermediate in the metabolism of linoleic acid, giving rise to a variety of bioactive molecules. While significant progress has been made in understanding its formation and basic functions, several areas of 9-HPODE research remain ripe for exploration. Future investigations are poised to delve deeper into its enzymatic transformations, complex signaling networks, environmental influences, and the intricate molecular mechanisms governing its activity.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 9-Hydroperoxyoctadeca-10,12-dienoic acid in laboratory settings?

  • Methodology : The compound is synthesized via enzymatic or chemical oxidation of linoleic acid. Enzymatic methods use lipoxygenases (e.g., plant-derived LOX enzymes) to catalyze regioselective hydroperoxidation at the C9 position. Chemical synthesis involves controlled oxidation using peroxidizing agents (e.g., H₂O₂) under specific pH and temperature conditions. Purification is typically achieved via reverse-phase HPLC or column chromatography .

Q. Which analytical techniques are most reliable for detecting and quantifying this compound in biological samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated analogs) ensures high specificity and accuracy. Gas chromatography-mass spectrometry (GC-MS) is also employed after derivatization (e.g., methyl ester formation). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is utilized to resolve double-bond geometry and stereochemistry .

Q. What is the known biological significance of this compound in cellular signaling pathways?

  • Methodology : The compound acts as a reactive oxygen species (ROS) precursor and modulates peroxisome proliferator-activated receptor (PPAR) pathways. In cancer research, it is linked to Helicobacter pylori eradication responses, where its baseline levels inversely correlate with treatment success. In plants, it elicits defense metabolites (e.g., sakuranetin) against pathogens. Studies use siRNA knockdown or pharmacological inhibitors to dissect its role in specific pathways .

Advanced Research Questions

Q. What experimental strategies are recommended to address the instability of this compound during storage and handling?

  • Methodology : Store aliquots at -80°C under inert gas (e.g., argon) to prevent auto-oxidation. Include antioxidants (e.g., BHT) in extraction buffers and analyze samples immediately post-thawing. Use amber glass vials to minimize light-induced degradation. Stability should be validated via time-course LC-MS analyses .

Q. How can researchers differentiate between stereoisomers of this compound in experimental analyses?

  • Methodology : Chiral chromatography (e.g., chiral HPLC columns) resolves enantiomers like 9(S)-HPOD and 9(R)-HPOD. Circular dichroism (CD) spectroscopy confirms absolute configuration. For double-bond geometry (10E,12Z vs. 10Z,12E), 1^1H-NMR coupling constants and NOESY experiments are critical .

Q. What are the conflicting findings regarding the pro-inflammatory versus anti-inflammatory roles of this compound, and how can these be reconciled?

  • Methodology : Pro-inflammatory effects are attributed to ROS generation and NF-κB activation in macrophages, while anti-inflammatory roles involve PPARγ-mediated suppression of cytokine release. Context-dependent outcomes can be dissected using cell-type-specific knockout models (e.g., myeloid PPARγ/^{-/-} mice) and dose-response studies to identify threshold effects .

Q. What in vivo model systems have been effectively used to study the physiological effects of this compound?

  • Methodology : Rice (Oryza sativa) models demonstrate its role in pathogen defense through metabolomic profiling. Human clinical studies correlate its levels with Helicobacter pylori eradication success. Rodent models (e.g., colitis-induced mice) assess its impact on inflammation. Isotope tracing (e.g., 13^{13}C-labeled linoleic acid) tracks its metabolic fate in vivo .

Q. How does this compound interact with reactive oxygen species (ROS) in experimental systems, and what methodological controls are necessary?

  • Methodology : The compound both generates and scavenges ROS, depending on concentration and cellular redox status. Use fluorescent probes (e.g., DCFH-DA) to quantify ROS levels. Include catalase and superoxide dismutase (SOD) controls to distinguish direct ROS contributions. Redox-sensitive GFP reporters can map spatiotemporal ROS dynamics in live cells .

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